Product packaging for cis-Dimethyl piperidine-2,4-dicarboxylate(Cat. No.:)

cis-Dimethyl piperidine-2,4-dicarboxylate

Cat. No.: B15360657
M. Wt: 201.22 g/mol
InChI Key: GDJHLIFSMMYQEN-NKWVEPMBSA-N
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Description

cis-Dimethyl piperidine-2,4-dicarboxylate (CAS 98935-65-0) is a versatile chiral piperidine derivative that serves as a critical synthetic intermediate in organic and medicinal chemistry. Its defined cis stereochemistry provides a rigid, three-dimensional scaffold that allows for precise stereochemical control in the construction of complex molecules . This compound is particularly valued as a precursor for the development of potential tridentate ONO-donor ligands, which are instrumental in the creation of new generations of solid phase-bound oxidation catalysts . Piperidine rings are fundamental structural motifs found in more than twenty classes of pharmaceuticals, making this ester a valuable building block for drug discovery programs . The ester functional groups offer versatile handles for further synthetic manipulation, including hydrolysis to dicarboxylic acids, reduction to alcohols, or transesterification, enabling its integration into diverse molecular architectures. When handling, note that the compound has a warning hazard classification and requires precautionary statements P280 and P305+P351+P338 . It is recommended to store it in a sealed container, protected from moisture, at 2-8°C . This product is intended for research applications as a chemical intermediate and is strictly for Laboratory Research Use Only; it is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO4 B15360657 cis-Dimethyl piperidine-2,4-dicarboxylate

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

dimethyl (2R,4S)-piperidine-2,4-dicarboxylate

InChI

InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3/t6-,7+/m0/s1

InChI Key

GDJHLIFSMMYQEN-NKWVEPMBSA-N

Isomeric SMILES

COC(=O)[C@H]1CCN[C@H](C1)C(=O)OC

Canonical SMILES

COC(=O)C1CCNC(C1)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Applications

  • Organic Synthesis The compound's unique structure allows it to participate in various chemical reactions, making it valuable for synthetic applications in academic and industrial settings. Dimethyl piperidine-2,6-dicarboxylate can be isolated with excellent yield, supporting the use of an NMR internal standard to determine yield .
  • Pharmaceutical Research Derivatives of dimethyl piperidine-2,4-dicarboxylate may serve as inhibitors for enzymes implicated in diseases like Alzheimer's disease. Studies suggest potential anti-inflammatory and neuroprotective effects, making it a candidate for pharmacological evaluation.
  • Material Science : Dimethyl acetylenedicarboxylate, a related compound, is a versatile tool in organic chemistry . It is used to produce pyridines and thiadiazolo-pyrido-pyrimidines .
  • Other applications: It is used as a starting point for the creation of rubber accelerators . It has been used to make rubber for tires and footwear .

Research Findings

Research indicates that derivatives of dimethyl piperidine-2,4-dicarboxylate may act as inhibitors for enzymes involved in diseases like Alzheimer's disease. The binding affinity to specific receptors suggests potential therapeutic pathways. The compound also shows potential anti-inflammatory and neuroprotective properties, making it a candidate for further pharmacological evaluation.

Case Studies

Mechanism of Action

The mechanism by which cis-Dimethyl piperidine-2,4-dicarboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Positional Isomers: Piperidine-2,6-Dicarboxylates

The cis-dimethyl piperidine-2,6-dicarboxylate hydrochloride (CAS 59234-48-9) shares the same piperidine backbone but differs in ester positioning (2,6 vs. 2,4).

Property cis-Dimethyl Piperidine-2,4-Dicarboxylate cis-Dimethyl Piperidine-2,6-Dicarboxylate Hydrochloride
Molecular Formula C₉H₁₅NO₄ (free base) C₉H₁₆ClNO₄ (hydrochloride salt)
Key Substituents 2,4-dimethyl esters 2,6-dimethyl esters + HCl counterion
Stereochemistry cis configuration cis configuration
Applications Coordination polymers, drug intermediates Pharmaceutical salts, crystallography studies

Ester Group Variations: Ethyl vs. Methyl Esters

Diethyl pyridine-2,4-dicarboxylate (CAS 41438-38-4) replaces methyl esters with bulkier ethyl groups. Ethyl esters also influence steric hindrance in reactions, such as nucleophilic substitutions .

Substituent Modifications: Hydroxymethyl and Nitro Groups

  • Dimethyl cis-4-hydroxymethylpiperidine-2,6-dicarboxylate : The addition of a polar hydroxymethyl group at position 4 enhances aqueous solubility and hydrogen-bonding capacity. This modification is critical for designing water-soluble pharmaceutical intermediates or ligands for metal-organic frameworks (MOFs) .
  • 4-Nitropyridine-2,6-dicarboxylic acid (CAS 63897-10-9): The nitro group introduces strong electron-withdrawing effects, increasing acidity (pKa ~1–2 for carboxylic acids) and reactivity in electrophilic substitutions. However, nitro derivatives pose safety risks (e.g., explosivity) absent in the methyl ester analog .

Ring System Variations: Piperidine vs. Pyridine

Dimethyl pyridine-2,4-dicarboxylate (CAS 605-38-9) replaces the saturated piperidine ring with an aromatic pyridine. The aromaticity of pyridine reduces conformational flexibility and increases basicity (pKa ~5.2 for pyridine nitrogen vs. ~11 for piperidine). This affects applications in catalysis and MOFs, where π-π stacking interactions are critical .

Physicochemical and Reactivity Profiles

Solubility and Stability

  • This compound: Moderate solubility in polar solvents (e.g., methanol, DMSO) due to ester groups; hydrolyzes under acidic/basic conditions to yield dicarboxylic acid .
  • Diethyl pyridine-2,4-dicarboxylate : Higher lipophilicity (logP ~1.5–2.0) compared to methyl esters (logP ~0.5–1.0), favoring lipid membrane penetration .

Reactivity in Coordination Chemistry

Piperidine-2,4-dicarboxylates act as ditopic ligands in coordination polymers. The cis configuration facilitates chelation of metal ions (e.g., Zn²⁺, Cu²⁺), forming porous frameworks with applications in gas storage and catalysis . Pyridine analogs, in contrast, rely on aromatic nitrogen for metal binding, often yielding less flexible structures .

Pharmaceutical Intermediates

The target compound serves as a precursor to bioactive molecules. For example, diethyl l-benzoyl-5-ketopiperidine-2,4-dicarboxylate () undergoes hydrolysis to yield 5-ketopipecolic acid, a key intermediate in peptide synthesis. Ethyl esters here enhance stability during reflux conditions .

Biological Activity

Cis-Dimethyl piperidine-2,4-dicarboxylate is a chemical compound characterized by a piperidine ring with two carboxylate groups at the 2 and 4 positions, along with two methyl ester groups. Its molecular formula is C10H15N O4, and it has garnered attention in organic synthesis and medicinal chemistry due to its versatile reactivity and notable biological properties. This article delves into the biological activity of this compound, including its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.

The compound exists as a cis isomer, which influences its physical and chemical properties, such as solubility and reactivity. The structural configuration allows it to interact effectively with various biological targets, particularly in the central nervous system (CNS).

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a ligand for neurotransmitter transporters. Its ability to modulate neurotransmitter levels suggests potential applications in treating neurological disorders. Below are some key findings regarding its biological activity:

  • Neurotransmitter Interaction : The compound has been shown to influence neurotransmitter systems, potentially affecting serotonin and dopamine levels. This interaction is crucial for developing therapeutic agents targeting psychiatric disorders.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases.
  • Anti-inflammatory Properties : Some studies indicate that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation in the CNS.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Neurotransmitter Modulation :
    • Objective : To evaluate the effect of this compound on serotonin transporter activity.
    • Findings : The compound was found to increase serotonin uptake in vitro, suggesting its potential as a therapeutic agent for depression-related disorders.
  • Neuroprotective Effects Against Oxidative Stress :
    • Objective : To assess the neuroprotective effects of the compound in models of oxidative stress.
    • Findings : this compound demonstrated a significant reduction in neuronal cell death induced by oxidative stress agents.
  • Anti-inflammatory Activity Assessment :
    • Objective : To investigate the anti-inflammatory properties of the compound.
    • Findings : The compound showed promise in reducing inflammatory markers in cellular models, indicating its potential application in treating inflammatory neurological conditions.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
Dimethyl piperidine-2,6-dicarboxylateSimilar dicarboxylate structureDifferent substitution pattern (2,6 vs 2,4)
Piperidine-2,4-dicarboxylic acidNon-methylated versionLacks methyl ester groups
4-Hydroxymethylpiperidine-2-carboxylic acidHydroxymethyl substitutionProvides different reactivity compared to dimethyl
N-Methylpiperidine-2-carboxamideAmide instead of esterAlters solubility and biological activity

Q & A

Q. What are the recommended synthetic routes for cis-Dimethyl Piperidine-2,4-dicarboxylate, and how can stereochemical purity be ensured?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. A common approach includes esterification of piperidine-2,4-dicarboxylic acid using methanol under acidic catalysis. To ensure stereochemical purity (cis-configuration), controlled reaction conditions (e.g., low temperature, inert atmosphere) and chiral auxiliaries or catalysts may be employed. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for confirming stereochemistry. For example, coupling constants in 1H^{1}\text{H}-NMR can distinguish axial vs. equatorial proton orientations . Polarimetry or chiral chromatography may further validate enantiomeric excess .

Q. How should researchers characterize the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using Bruker APEX2 or SAINT-Plus systems ensures high-resolution structural determination . Refinement via SHELXL (part of the SHELX suite) is recommended for accurate modeling of hydrogen bonding and torsional angles. Key parameters to report include bond lengths (C=O, C-N), dihedral angles (piperidine ring puckering), and intermolecular interactions. For example, provides bond angles (e.g., O2—C8—C6 = 111.10°) and torsional data critical for validating the cis-configuration .

Q. What safety protocols are essential when handling this compound in the lab?

While specific safety data for this compound are limited, analogous dicarboxylates (e.g., diethyl pyridine-2,4-dicarboxylate) require:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of aerosols.
  • Storage: In airtight containers under inert gas (N2_2/Ar) to prevent hydrolysis.
  • Emergency measures: Immediate rinsing with water for skin/eye contact and ethanol for solvent spills .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring in this compound be performed?

The Cremer-Pople puckering parameters are widely used to quantify ring conformation. Calculate the puckering amplitude (QQ) and phase angle (θ\theta) using atomic coordinates from SCXRD or computational models (e.g., density functional theory, DFT). For example, defines a generalized approach to analyze puckering in six-membered rings, where Q>0.5Q > 0.5 Å indicates significant non-planarity . Computational tools like Gaussian or ORCA can simulate energy barriers for ring inversion, aiding in understanding dynamic behavior .

Q. What methodologies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies between NMR (solution state) and SCXRD (solid state) data often arise from conformational flexibility. To reconcile these:

  • Perform variable-temperature NMR to detect ring-flipping dynamics.
  • Compare DFT-optimized gas-phase structures with SCXRD data to identify solvent or packing effects.
  • Use solid-state NMR (e.g., 13C^{13}\text{C} CP/MAS) to bridge solution and solid-state observations .

Q. How do electronic effects of substituents influence the reactivity of this compound?

The electron-withdrawing ester groups (-COOCH3_3) at positions 2 and 4 decrease electron density on the piperidine nitrogen, reducing nucleophilicity. This can be quantified using Hammett substituent constants (σm\sigma_m for meta-directing effects). DFT calculations (e.g., B3LYP/6-311+G(d,p)) provide frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack or hydrogen bonding .

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